molecular formula C10H4N4O2 B1434952 Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) CAS No. 1394221-73-8

Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)

Cat. No. B1434952
CAS RN: 1394221-73-8
M. Wt: 212.16 g/mol
InChI Key: ONYFYGHYWDJMSL-UHFFFAOYSA-N
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Description

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a π-conjugated system that has been utilized as an effective electron-accepting unit . It is known to function effectively in organic solar cells (OSCs) due to its ability to lower the band gap, enhance interchain packing, and improve the charge mobility of the resulting polymer . It has been used in the development of new electron-accepting systems for application as nonfullerene acceptors in OSCs .


Synthesis Analysis

The synthesis of “Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” involves the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .


Molecular Structure Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a doubly 2,1,3-benzobisthiadiazole (BTz)-fused heteroaromatic molecule . The molecular structure can be fine-tuned by the choice of the substituent on the thiophene rings .


Chemical Reactions Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” has been used as a key electron-deficient unit in the development of nonfullerene acceptors . The absorption behavior as well as frontier-orbital energy levels can be fine-tuned by the choice of the substituent on the thiophene rings .


Physical And Chemical Properties Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” exhibits strong aggregations both in solution and as thin films . The photophysical and physicochemical measurements showed that the absorption behavior as well as frontier-orbital energy levels can be fine-tuned by the choice of the substituent on the thiophene rings .

Scientific Research Applications

Polymer Solar Cells

  • Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives have been utilized in the design of narrow-bandgap π-conjugated polymers for polymer solar cells. These polymers exhibit high power conversion efficiencies, demonstrating their potential for practical applications in solar energy harvesting (Jin et al., 2016).

Charge Transport and Electronic Properties

  • Research on π-conjugated polymers incorporating naphtho[1,2-c:5,6-c']bis[1,2,5]oxadiazole has revealed significant insights into their physicochemical properties, structures, and charge transport properties. These findings are crucial for the development of materials with tailored electronic characteristics for various technological applications (Kawashima et al., 2015).

Semiconductor Polymers

  • Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) based polymers have been explored for their potential in semiconductor applications. These polymers have been shown to form highly efficient semiconducting materials, suitable for use in electronic devices like transistors (Kawashima et al., 2013).

Optoelectronic Applications

  • The development of conjugated polymers based on naphtho[1,2-c:5,6-c']bis(2-octyl-[1,2,3]triazole) has shown promising results for optoelectronic applications. These polymers exhibit medium bandgaps and high performance in bulk-heterojunction solar-cell devices, highlighting their potential in the field of optoelectronics (Dong et al., 2013).

Organic Solar Cells

  • Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) based polymers have been specifically designed for organic solar cells. They display deep highest occupied molecular orbital energy levels and broad absorption bands, contributing to efficient solar energy conversion (Liu et al., 2015).

Material Synthesis and Properties

  • Studies have focused on synthesizing and understanding the properties of naphtho[1,2-c:5,6-c']bis[1,2,5]oxadiazole derivatives, contributing to the development of advanced materials with unique properties suitable for various applications in materials science and engineering (Gyul’maliev et al., 1973).

Crystallography and Molecular Structure

  • Research in crystallography has provided insights into the molecular structures of naphtho[1,2-c:5,6-c']bis[1,2,5]oxadiazole based compounds. Understanding these structures is crucial for the design and synthesis of new materials with desired properties (Ganin et al., 2011).

Advanced Functional Materials

  • Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives have been explored for their potential in creating advanced functional materials. These materials hold promise for applications in areas such as photovoltaics, electronics, and other high-tech industries, owing to their unique electronic and optical properties (Thibault et al., 2003).

Future Directions

The development of new electron-accepting π-conjugated systems for application as nonfullerene acceptors in organic solar cells (OSCs) is urgently needed . “Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” represents a promising candidate for such applications. Future research could focus on further tuning the molecular properties of the materials and donor–acceptor interface engineering in the blended films .

properties

IUPAC Name

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4O2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYFYGHYWDJMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C3=C1C4=NON=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)
Reactant of Route 2
Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)
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Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)
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Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)
Reactant of Route 5
Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)
Reactant of Route 6
Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)

Q & A

Q1: How does the incorporation of Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) (NOz) instead of its sulfur (NTz) or selenium (NSz) analogues affect the electronic properties of the resulting polymers?

A1: Replacing Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz) or Naphtho[1,2-c:5,6-c']bis[1,2,5]selenadiazole (NSz) with NOz in donor-acceptor polymers leads to a significant deepening of the frontier orbital energy levels, specifically the lowest unoccupied molecular orbital (LUMO) []. This is because NOz possesses a higher electron-deficient nature compared to NTz and NSz. Consequently, polymers containing NOz, such as PNOz4T, exhibit a lower LUMO level, which facilitates ambient ambipolar charge transport, making them suitable for various electronic applications.

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